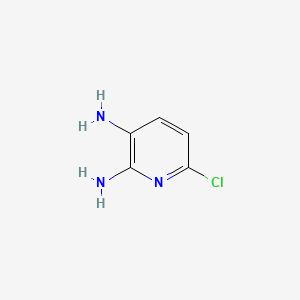

6-Chloropyridine-2,3-diamine

説明

Significance within Pyridine (B92270) Chemistry and Heterocyclic Synthesis

Pyridine and its derivatives are fundamental components in chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and materials. beilstein-journals.orguomus.edu.iq The pyridine ring is structurally related to benzene, with a nitrogen atom replacing one of the carbon-hydrogen units. uomus.edu.iq This nitrogen atom makes the ring electron-deficient and generally facilitates nucleophilic substitution reactions. researchgate.net

The specific arrangement of functional groups in 6-Chloropyridine-2,3-diamine dictates its chemical reactivity and utility. The two amino groups (at positions 2 and 3) are electron-donating, which can influence the reactivity of the pyridine ring. The chlorine atom at the 6-position serves as a reactive site, often acting as a leaving group in nucleophilic substitution reactions. This multi-functional nature allows for the strategic construction of more complex molecules.

In heterocyclic synthesis, this compound is a key intermediate. cymitquimica.comsigmaaldrich.com The adjacent diamine functionality is particularly useful for constructing fused heterocyclic systems, such as imidazopyridines, through cyclization reactions. nih.govacs.org These fused systems are prevalent in many biologically active molecules. The compound's ability to participate in various chemical transformations, including cyclization and cross-coupling reactions like the Suzuki-Miyaura reaction, makes it an essential tool for synthetic chemists aiming to create novel molecular architectures. acs.orgmdpi.comsci-hub.se

Overview of Research Trajectories and Potential Applications

Research involving this compound is primarily focused on its application as a precursor in the development of new, high-value chemical entities. Its role as a chemical building block is central to these research efforts. sigmaaldrich.com

Key Research Areas:

Pharmaceutical Development: A significant portion of research is directed towards medicinal chemistry. cymitquimica.com The compound serves as a crucial starting material for the synthesis of molecules with potential therapeutic properties. For instance, it has been used in the creation of novel inhibitors for enzymes like Mitogen- and Stress-Activated Kinase 1 (MSK1), which is a target in inflammatory diseases such as asthma. It is also a precursor for developing potential treatments for neurodegenerative disorders and has been utilized in the synthesis of novel methionyl-tRNA synthetase inhibitors targeting bacterial pathogens. nih.govmdpi.com

Agrochemical Synthesis: The compound is also valuable in the agrochemical sector for creating new pesticides and herbicides. lookchem.com The resulting derivatives are designed to be effective for crop protection.

Material Science: The ability of aromatic amines to form hydrogen bonds makes them interesting for the development of new materials with specific properties. While less explored, the diamine structure of this compound presents possibilities in the design of novel polymers and supramolecular assemblies.

The ongoing investigation into this compound and its derivatives continues to open new avenues in both pure and applied chemistry, underscoring its importance as a versatile synthetic intermediate.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40851-95-4 | sigmaaldrich.comsynquestlabs.comsigmaaldrich.com |

| Molecular Formula | C₅H₆ClN₃ | sigmaaldrich.comsynquestlabs.com |

| Molecular Weight | 143.57 g/mol | sigmaaldrich.comsynquestlabs.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 131-134 °C | sigmaaldrich.comsigmaaldrich.com |

| SMILES | ClC1=NC(N)=C(N)C=C1 | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | QEIRYIILFUVXAM-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloropyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIRYIILFUVXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442644 | |

| Record name | 6-chloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40851-95-4 | |

| Record name | 6-chloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for 6 Chloropyridine 2,3 Diamine and Its Derivatives

Strategic Synthesis of 6-Chloropyridine-2,3-diamine

The strategic synthesis of this compound is typically achieved through a multi-step process that begins with readily available pyridine (B92270) derivatives. A common pathway involves the initial nitration of 2,6-dichloropyridine (B45657) to form 2,6-dichloro-3-nitropyridine (B41883). google.com This intermediate then undergoes selective ammonolysis, where one of the chloro groups is displaced by an amino group to yield 2-amino-6-chloro-3-nitropyridine (B151482). nih.gov The final and crucial step is the reduction of the nitro group to an amino group, affording the target compound, this compound.

Precursor Role in Diverse Chemical Syntheses

This compound is a valuable precursor in the synthesis of a variety of fused heterocyclic compounds due to the presence of two adjacent amino groups and a reactive chloro substituent. These functional groups allow for a range of chemical transformations. Its primary application is in the synthesis of imidazo[4,5-b]pyridine derivatives, which are of significant interest in medicinal chemistry. nih.gov

Beyond this, the vicinal diamine functionality allows for condensation reactions with α-dicarbonyl compounds to form other fused systems. For instance, reaction with diketones can lead to the formation of pyrido[2,3-b]pyrazine (B189457) derivatives. nih.gov The strategic placement of the amino and chloro groups also opens possibilities for sequential reactions to build even more complex polycyclic structures.

Catalytic Hydrogenation Routes to this compound

The reduction of the nitro group in 2-amino-6-chloro-3-nitropyridine is a critical step in the synthesis of this compound. Catalytic hydrogenation is a widely employed method for this transformation due to its efficiency and cleaner reaction profiles compared to stoichiometric reducing agents.

Several catalyst systems can be employed for this purpose. Palladium on carbon (Pd/C) is a common choice for the hydrogenation of nitro groups. acsgcipr.orgresearchgate.netresearchgate.net The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol (B145695) or methanol (B129727). Another effective catalyst is Raney Nickel, which is known for its high activity in the hydrogenation of various functional groups, including nitro compounds. google.comacs.orgwikipedia.org

While catalytic hydrogenation is a powerful technique, challenges such as catalyst poisoning and side reactions like dehalogenation (replacement of the chloro group with hydrogen) can occur. nih.gov Therefore, careful optimization of reaction conditions, including catalyst selection, solvent, temperature, and hydrogen pressure, is crucial to achieve high yields and selectivity for the desired this compound. researchgate.net Alternative reduction methods, such as the use of metals in acidic media (e.g., tin(II) chloride in hydrochloric acid or iron in acetic acid), are also frequently utilized to circumvent these issues. nih.gov

Optimized Preparation Methods and Process Control

The subsequent ammonolysis of 2,6-dichloro-3-nitropyridine to 2-amino-6-chloro-3-nitropyridine is a nucleophilic aromatic substitution reaction. This step is generally carried out using aqueous or alcoholic ammonia (B1221849) solutions, and the reaction temperature is controlled to favor the monosubstitution product. nih.gov

For the final reduction step, process control is paramount to prevent unwanted side reactions. The choice between catalytic hydrogenation and metal/acid reduction often depends on the desired scale and purity requirements. The table below summarizes typical conditions for the key synthetic steps.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

|---|---|---|---|---|

| Ammonolysis | 2,6-dichloro-3-nitropyridine | Aqueous ammonia in methanol, 35–40 °C | 2-amino-6-chloro-3-nitropyridine | High |

| Reduction (Metal/Acid) | 2-amino-6-chloro-3-nitropyridine | Zn/HCl in H₂O-IPA, 80 °C | This compound | Good to Excellent |

| Reduction (Catalytic) | 2-amino-6-chloro-3-nitropyridine | H₂, Pd/C or Raney Ni, Ethanol | This compound | Variable |

Derivatization and Transformation of this compound

The presence of the ortho-diamine moiety in this compound makes it an ideal substrate for a variety of cyclization and condensation reactions to form fused heterocyclic systems.

Cyclocondensation Reactions to Form Fused Heterocycles

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. In the case of this compound, the two adjacent amino groups can react with a single molecule containing two electrophilic centers to form a new five- or six-membered ring fused to the pyridine core.

One of the most important applications of this compound is in the synthesis of the imidazo[4,5-b]pyridine scaffold. This is typically achieved through condensation with a one-carbon electrophile, which can be an aldehyde, a carboxylic acid, or a derivative thereof.

When reacting with an aldehyde, an initial condensation forms a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation (often by air) to yield the aromatic imidazo[4,5-b]pyridine. mdpi.com The reaction can be promoted by various catalysts and conditions.

Alternatively, condensation with carboxylic acids, often under dehydrating conditions (e.g., using polyphosphoric acid or heating at high temperatures), will also yield the corresponding 2-substituted imidazo[4,5-b]pyridine. The use of carboxylic acid derivatives such as orthoesters can also facilitate this transformation. nih.gov

The following table provides examples of the synthesis of imidazo[4,5-b]pyridine derivatives starting from ortho-diaminopyridines.

| Diaminopyridine Derivative | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pyridine-2,3-diamine | Substituted Aldehydes | Na₂S₂O₅, DMSO | 2-Substituted-1H-imidazo[4,5-b]pyridines | mdpi.com |

| N-substituted pyridine-2,3-diamine | Substituted Aldehydes | H₂O-IPA, 85 °C | 1,2-Disubstituted-1H-imidazo[4,5-b]pyridines | acs.org |

| Pyridine-2,3-diamine | Carboxylic Acids | Microwave, Silica gel support | 2-Substituted-1H-imidazo[4,5-b]pyridines | nih.gov |

| 3-amino-2-chloropyridine | Primary Amides | Pd-catalyst, Me₄tBu-XPhos, t-butanol | 1-Substituted-1H-imidazo[4,5-b]pyridines | organic-chemistry.org |

Reactions with Thiocarbonyl Sources

The reaction of ortho-diamines with thiocarbonyl sources provides a direct route to sulfur-containing heterocyclic systems. In the case of this compound, this reactivity is exploited for the synthesis of fused thioureas and related structures.

A prominent example is the reaction with carbon disulfide (CS₂). While direct studies with this compound are not extensively documented in readily available literature, the analogous reaction with 6-methoxypyridine-2,3-diamine demonstrates the expected outcome. Treatment of the diamine with carbon disulfide in the presence of a base like potassium hydroxide (B78521) leads to the formation of the corresponding imidazo[4,5-b]pyridine-2-thione. This reaction proceeds via the initial formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the stable fused heterocyclic system. The chloro-substituent at the 6-position is expected to remain intact under these conditions, yielding 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione.

Thiophosgene (B130339) (CSCl₂), being a more reactive thiocarbonyl source, can also be employed to synthesize similar heterocyclic structures. Its reaction with ortho-diamines typically affords the corresponding 2-thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine derivatives. The higher reactivity of thiophosgene may allow for milder reaction conditions compared to carbon disulfide.

Condensation with Aldehydes and Related Reagents

The condensation of this compound with aldehydes is a widely utilized and versatile method for the synthesis of 2-substituted-imidazo[4,5-b]pyridines. This reaction, often referred to as the Phillips-Ladenburg synthesis, typically involves the reaction of the diamine with an aldehyde in an acidic medium or in the presence of an oxidizing agent.

The reaction mechanism involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation (aromatization) to furnish the imidazo[4,5-b]pyridine ring system. A variety of oxidizing agents can be employed, including air, nitrobenzene, or p-benzoquinone. For instance, the cyclocondensation of 5-bromo-2,3-diaminopyridines with benzaldehyde (B42025) in the presence of p-benzoquinone as an oxidant has been reported to yield the corresponding 2-phenylimidazo[4.5-b]pyridine derivative. nih.gov It is anticipated that this compound would react similarly with a range of aromatic and aliphatic aldehydes to provide a library of 6-chloro-2-substituted-imidazo[4,5-b]pyridines.

The table below summarizes representative condensation reactions of diaminopyridines with aldehydes, illustrating the general applicability of this methodology.

| Diamine Reactant | Aldehyde | Product | Reference |

| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | nih.gov |

| 2,3-Diaminopyridine (B105623) | Pyridoxal (B1214274) | Schiff base adduct | nih.gov |

| 6-Methoxypyridine-2,3-diamine | Various aldehydes | 6-Methoxy-2-substituted-1H-imidazo[4,5-b]pyridines |

In some instances, stable Schiff bases can be isolated from the reaction of ortho-diamines with specific aldehydes. For example, the reaction of 2,3-diaminopyridine with pyridoxal has been shown to yield a stable Schiff base, which can act as a ligand for metal complexes. nih.gov This suggests that under controlled conditions, the condensation of this compound with certain aldehydes may allow for the isolation of the intermediate Schiff base prior to cyclization.

Nucleophilic Substitution Reactions at the Pyridine Ring

The chlorine atom at the 6-position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the presence of the amino groups, which can donate electron density to stabilize the Meisenheimer intermediate, facilitate this reaction. However, the electron-donating character of the amino groups can also deactivate the ring towards nucleophilic attack to some extent.

Common nucleophiles that can displace the chloride include amines, alkoxides, and thiolates. For instance, the methoxylation of the structurally related 2-amino-3-nitro-6-chloropyridine to 2-amino-3-nitro-6-methoxypyridine using sodium methoxide (B1231860) in methanol proceeds effectively. google.com This indicates that this compound can likely be converted to its 6-methoxy derivative under similar conditions.

Reactions with various primary and secondary amines can lead to the corresponding 6-amino-substituted pyridine-2,3-diamine derivatives. These reactions may require elevated temperatures to proceed at a reasonable rate. Similarly, reaction with thiols or their corresponding thiolates would yield 6-(alkylthio)- or 6-(arylthio)pyridine-2,3-diamines. The reactivity of the nucleophile and the specific reaction conditions will determine the efficiency of the substitution.

Amine Functionalization and Side Chain Derivatization

The two primary amino groups of this compound offer multiple sites for functionalization through reactions such as acylation, alkylation, and sulfonylation. These transformations allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties.

Acylation: The amino groups can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Depending on the stoichiometry of the acylating agent, mono- or di-acylated products can be obtained. For example, reaction with acetyl chloride would yield N-(3-amino-6-chloropyridin-2-yl)acetamide or N,N'-(6-chloropyridine-2,3-diyl)diacetamide.

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. The reaction can lead to a mixture of mono- and di-alkylated products at each amino group, as well as potential N-alkylation of the pyridine ring under certain conditions. Careful control of reaction conditions is necessary to achieve selective alkylation.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would result in the formation of the corresponding sulfonamides. Similar to acylation, mono- or di-sulfonylation is possible depending on the reaction conditions.

Oxidation and Reduction Chemistry of the Pyridine and Amine Moieties

The pyridine and amine functionalities of this compound can undergo various oxidation and reduction reactions.

Oxidation: The pyridine ring is generally resistant to oxidation, but under strong oxidizing conditions, it can be converted to the corresponding N-oxide. The amino groups are more susceptible to oxidation and can be oxidized by various reagents. The specific products will depend on the oxidant used and the reaction conditions.

Reduction: The chloro group on the pyridine ring can be removed via catalytic hydrogenation. This would lead to the formation of pyridine-2,3-diamine. The nitro analogues of chlorodiaminopyridines are commonly reduced to the corresponding diamines using reagents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. google.com

Formation of Coordination Complexes and Schiff Bases

The presence of multiple nitrogen atoms in this compound, including the two amino groups and the pyridine ring nitrogen, makes it an excellent ligand for the formation of coordination complexes with various metal ions. The ortho-diamine moiety can act as a bidentate ligand, chelating to a metal center.

As mentioned previously, condensation with aldehydes can lead to the formation of Schiff bases. These Schiff bases, which contain imine (-C=N-) linkages, are themselves excellent ligands. The imine nitrogen and other donor atoms within the Schiff base ligand can coordinate to metal ions to form stable metal complexes. For example, a Schiff base derived from 2,3-diaminopyridine and pyridoxal has been used to synthesize Cu(II) and Ni(II) complexes. nih.gov The resulting metal complexes often exhibit interesting electronic and catalytic properties.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Derivative Synthesis

The transformation of 6-Chloropyridine-2,3-diamine into more complex derivatives primarily proceeds through two key mechanistic steps: initial nucleophilic attack at the carbon bearing the chloro group and subsequent intramolecular cyclization involving the vicinal amino groups.

Nucleophilic Attack Mechanisms

The primary mechanism for the substitution of the chlorine atom in this compound is nucleophilic aromatic substitution (SNAr). The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. In this compound, the chlorine is at the 6-position, which is ortho to the ring nitrogen, making it susceptible to nucleophilic displacement.

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. In the first, rate-determining step, the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the electron-deficient pyridine ring. In the second, faster step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The reactivity of chloropyridines in SNAr reactions is influenced by the position of the chlorine atom and the nature of other substituents on the ring. Generally, 4-chloropyridines are more reactive than 2-chloropyridines, and both are significantly more reactive than 3-chloropyridines. researchgate.net The presence of the two amino groups at the 2- and 3-positions in this compound can influence the reactivity of the C-Cl bond at the 6-position through their electronic effects.

Intramolecular Cyclization Pathways

A hallmark of the reactivity of this compound is its propensity to undergo intramolecular cyclization to form fused heterocyclic systems, most commonly imidazo[4,5-b]pyridines. This reaction is typically achieved by reacting the diamine with aldehydes, carboxylic acids, or their derivatives.

When reacted with an aldehyde, the initial step is the formation of a Schiff base with one of the amino groups. This is followed by an intramolecular nucleophilic attack by the second amino group on the imine carbon. Subsequent dehydration and aromatization lead to the formation of the imidazole (B134444) ring fused to the pyridine core. mdpi.com

Similarly, reaction with a carboxylic acid or its derivative (such as an acid chloride or ester) leads to the formation of an amide intermediate with one of the amino groups. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the amide. A final dehydration step yields the imidazo[4,5-b]pyridine ring system. mdpi.com

Kinetics and Thermodynamics of Transformation Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, the general principles of SNAr reactions and cyclization processes can provide valuable insights.

The rate of the SNAr reaction is primarily dependent on the nucleophilicity of the attacking species, the stability of the Meisenheimer intermediate, and the nature of the leaving group. For a given nucleophile, the rate is influenced by the electronic properties of the pyridine ring. Electron-withdrawing groups generally increase the rate of reaction by stabilizing the negatively charged intermediate, while electron-donating groups have the opposite effect.

| Substituted 2-Chloropyridine | Relative ΔG‡ (kcal/mol) |

| 2-Chloropyridine | 0.0 |

| 5-Amino-2-chloropyridine | +0.8 |

| 3-Amino-2-chloropyridine | +1.2 |

| 4-Amino-2-chloropyridine | +1.5 |

Data adapted from a study on the SNAr of substituted 2-chloropyridines with benzyl (B1604629) alcohol. A positive value indicates a higher activation energy and thus a slower reaction rate compared to 2-chloropyridine. researchgate.netrsc.org

The thermodynamics of the intramolecular cyclization to form imidazo[4,5-b]pyridines are generally favorable due to the formation of a stable aromatic fused-ring system. The reaction is typically entropically favored due to the release of a small molecule (water or an alcohol) and enthalpically driven by the formation of strong new bonds within the aromatic system.

Catalysis in this compound Chemistry

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving this compound, particularly in the context of cross-coupling reactions to functionalize the pyridine ring.

Role of Transition Metal Catalysts in Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org In the context of this compound, these reactions can be used to introduce a wide variety of substituents at the 6-position. Common examples include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 6-chloro-2,3-diaminopyridine to form a Pd(II) intermediate. The electron-rich and sterically demanding ligands on the palladium center facilitate this step. nih.gov

Transmetalation (for Suzuki-Miyaura) or Migratory Insertion (for Heck): In the Suzuki-Miyaura reaction, the organic group from an organoboron reagent is transferred to the palladium center. In the Heck reaction, the alkene inserts into the Pd-C bond.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The choice of ligand is crucial for the success of these reactions. nih.govenscm.fr Ligands not only stabilize the palladium catalyst but also influence its reactivity and selectivity. For electron-rich substrates like this compound, bulky and electron-donating phosphine (B1218219) ligands are often employed to promote the oxidative addition step. nih.gov

A study on the palladium-catalyzed amination of dichloroquinolines highlighted the importance of ligand choice, with BINAP and DavePhos being effective for different substrates and reaction conditions. nih.gov Similar considerations would apply to the amination of this compound.

Organic Catalysis in Functionalization

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for the functionalization of heterocycles. For pyridines, photochemical organocatalytic methods have been developed that proceed via pyridinyl radicals. nih.gov

One such approach involves the use of a dithiophosphoric acid catalyst that performs multiple roles. It acts as a Brønsted acid to protonate the pyridine, a single-electron transfer (SET) reductant to generate a pyridinyl radical, and a hydrogen atom abstractor to generate a second radical species that can then couple with the pyridinyl radical. This methodology allows for the functionalization of the pyridine ring at positions that are often difficult to access through traditional methods. While specific applications to this compound have not been extensively reported, this approach holds promise for the regioselective functionalization of this important building block.

Solvent Effects and Reaction Environment Optimization

The selection of an appropriate solvent is a critical factor in the synthesis of heterocyclic compounds derived from this compound. The solvent can significantly influence reaction rates, yields, and in some cases, the regioselectivity of the reaction. The optimization of the reaction environment, which includes the choice of solvent, temperature, and catalysts, is crucial for developing efficient and selective synthetic protocols.

Detailed research into the cyclocondensation reactions of diamines, such as this compound, with dicarbonyl compounds or their equivalents to form fused heterocyclic systems like pyrido[2,3-b]pyrazines or imidazo[4,5-b]pyridines, has revealed a strong dependence on the reaction medium. The solvent's polarity, proticity, and boiling point are key parameters that can dictate the course of these reactions.

For instance, in the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives, a class of compounds accessible from this compound, the choice of solvent has been shown to be a determining factor for the reaction's success. A study on the condensation of a related 2-aminopyrazine (B29847) with indane-1,3-dione and various aromatic aldehydes demonstrated the profound effect of the solvent on the product yield. While a range of solvents with varying polarities were screened, ethanol (B145695) emerged as the optimal choice, particularly in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA).

The higher yields observed in polar protic solvents like ethanol can be attributed to their ability to solvate the reactants and intermediates, facilitating the proton transfer steps that are often involved in the mechanism of condensation and cyclization reactions. Furthermore, the boiling point of the solvent plays a crucial role, as many of these reactions require heating to overcome the activation energy barrier.

In addition to traditional organic solvents, the use of greener and more environmentally benign media has been explored. For example, a mixture of water and isopropyl alcohol (IPA) has been successfully employed as a reaction medium for the synthesis of imidazo[4,5-b]pyridine scaffolds. This approach not only reduces the reliance on volatile organic compounds but can also offer unique reactivity and selectivity profiles.

The optimization of the reaction environment also extends to the use of catalysts. Acid catalysts, such as p-TSA, are commonly employed to accelerate the condensation and cyclization steps. The catalyst's effectiveness can also be solvent-dependent, highlighting the intricate interplay between the different components of the reaction system.

The following data table illustrates the effect of different solvents on the yield of a model reaction for the synthesis of a pyrido[2,3-b]pyrazine derivative, which is analogous to the type of transformations that this compound undergoes.

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O | None | 12 | Trace |

| DCM | None | 12 | Trace |

| THF | None | 12 | Trace |

| CH₃CN | None | 12 | Trace |

| DMF | None | 12 | Trace |

| Ethanol | None | 12 | 45 |

| Ethanol | p-TSA (10 mol%) | 10 | 72 |

| Ethanol | p-TSA (20 mol%) | 9 | 89 |

| Ethanol | p-TSA (30 mol%) | 9 | 89 |

This systematic approach to optimizing the reaction environment by screening various solvents and catalysts is a fundamental aspect of developing robust and efficient synthetic methods for the preparation of a wide range of heterocyclic compounds starting from this compound.

Applications in Advanced Chemical Sciences and Beyond

Contributions to Medicinal Chemistry and Drug Discovery

6-Chloropyridine-2,3-diamine has emerged as a critical starting material in the design and synthesis of innovative pharmaceuticals. Its inherent chemical reactivity and the strategic placement of its functional groups allow for extensive molecular modifications, enabling the creation of diverse compound libraries with a wide range of biological activities. This has led to its extensive use in the pursuit of new treatments for a variety of diseases.

Role as a Privileged Scaffold for Bioactive Compounds

In the realm of medicinal chemistry, a "privileged scaffold" is a molecular framework that can serve as a basis for the development of ligands for multiple, distinct biological targets. This compound is increasingly recognized for its utility in constructing such scaffolds, most notably the imidazo[4,5-b]pyridine system. The structural similarity of imidazo[4,5-b]pyridines to naturally occurring purines allows them to interact with a wide array of biological macromolecules, including enzymes and receptors.

The diamino functionality of this compound is crucial for the facile construction of the fused imidazole (B134444) ring, a key component of the imidazo[4,5-b]pyridine core. This reaction, typically achieved through condensation with aldehydes or carboxylic acids, provides a straightforward entry into this important class of heterocyclic compounds. The chlorine atom at the 6-position offers a valuable handle for further synthetic manipulations, such as cross-coupling reactions, allowing for the introduction of additional molecular diversity and the fine-tuning of pharmacological properties. This trifecta of reactive sites makes this compound a highly adaptable building block for creating libraries of potential drug candidates.

Anticancer Activity Studies of Derivatives

A significant area of research involving this compound has been the development of novel anticancer agents. Numerous studies have demonstrated that derivatives of this compound, particularly those incorporating the imidazo[4,5-b]pyridine scaffold, exhibit potent cytotoxic activity against a range of human cancer cell lines.

Researchers have synthesized and evaluated a variety of imidazo[4,5-b]pyridine derivatives, revealing that modifications to the core structure can lead to significant differences in anticancer potency and selectivity. For instance, certain derivatives have shown remarkable activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. researchgate.net Some of these compounds have been identified as inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription and a promising target in cancer therapy. researchgate.net The inhibition of CDK9 by these derivatives can lead to the suppression of anti-apoptotic proteins and ultimately induce cancer cell death.

Further studies have highlighted the potential of other substituted imidazo[4,5-b]pyridines to induce apoptosis in cancer cells. For example, certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have shown significant anticancer activity against MCF-7 and BT-474 breast cancer cells. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis. The table below summarizes the anticancer activity of selected derivatives.

| Compound Type | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) |

| Imidazo[4,5-b]pyridine Derivative I | MCF-7 (Breast) | 0.63 - 1.32 | CDK9 Inhibition |

| Imidazo[4,5-b]pyridine Derivative II | HCT116 (Colon) | - | CDK9 Inhibition |

| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine 3h | MCF-7 (Breast) | - | - |

| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine 3j | BT-474 (Breast) | - | - |

Antimicrobial Properties and Antibacterial Research

The quest for new antimicrobial agents to combat the growing threat of antibiotic resistance has also benefited from the versatility of this compound. Its derivatives, especially those based on the imidazo[4,5-b]pyridine framework, have been investigated for their potential to inhibit the growth of various pathogenic microorganisms.

Studies have shown that certain imidazo[4,5-b]pyridine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a series of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives were tested for their in vitro antibacterial activity against Bacillus cereus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov The results indicated that Gram-positive bacteria were more susceptible to these compounds than Gram-negative bacteria. nih.gov

However, the antimicrobial spectrum and potency are highly dependent on the specific substituents on the imidazo[4,5-b]pyridine core. While some derivatives have shown promising activity, others have been found to be largely inactive. For instance, a study on amidino-substituted imidazo[4,5-b]pyridines found that most of the tested compounds were devoid of significant antibacterial activity, with the exception of one derivative that showed moderate activity against E. coli. mdpi.com This highlights the importance of structure-activity relationship (SAR) studies in guiding the design of more effective antimicrobial agents based on this scaffold. The following table presents some of the reported antimicrobial activities.

| Compound Type | Microorganism | MIC (µM) |

| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative | Bacillus cereus | - |

| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative | Escherichia coli | - |

| Amidino-substituted imidazo[4,5-b]pyridine derivative 14 | Escherichia coli | 32 |

Anti-inflammatory Potential and Modulatory Effects

The anti-inflammatory potential of compounds derived from this compound is an emerging area of research. While direct studies on the anti-inflammatory properties of its immediate derivatives are not as extensive as those for anticancer and antimicrobial activities, related heterocyclic systems have shown promise. Pyrimidine derivatives, which share structural similarities, have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. nih.gov

One study on a diselenide derivative of 3-amino-2-pyridine demonstrated significant antinociceptive, anti-inflammatory, and anti-hyperalgesic effects in animal models. nih.gov The compound was found to modulate the expression of cyclooxygenase-2 (COX-2) and interferon-γ (INF-γ), suggesting a mechanism of action that involves key inflammatory pathways. nih.gov This provides a rationale for exploring the anti-inflammatory potential of derivatives synthesized from this compound, as they can be used to create a variety of heterocyclic structures with the potential to modulate inflammatory responses. Further research is warranted to systematically evaluate the anti-inflammatory and immunomodulatory effects of this class of compounds.

Enzyme and Receptor Target Interaction Studies

The structural resemblance of imidazo[4,5-b]pyridines to endogenous purines makes them prime candidates for interacting with a wide range of biological targets, including enzymes and receptors that recognize purine-based ligands. This has spurred numerous studies to investigate the specific molecular interactions between these synthetic compounds and their biological targets.

As previously mentioned, a key area of investigation has been the inhibition of protein kinases, such as CDK9, by imidazo[4,5-b]pyridine derivatives. researchgate.net Molecular modeling and docking studies are often employed to understand the binding modes of these inhibitors within the ATP-binding pocket of the kinase. These studies help to elucidate the specific amino acid residues that are crucial for binding and provide insights for the rational design of more potent and selective inhibitors.

Beyond kinases, derivatives of this compound have the potential to interact with a host of other enzymes and receptors. For example, the imidazo[4,5-b]pyridine scaffold has been explored for its ability to antagonize various biological receptors, including angiotensin II and thromboxane (B8750289) A2 receptors. nih.gov The ability to readily modify the substituents on this scaffold allows for the systematic exploration of structure-activity relationships and the optimization of binding affinity and selectivity for a given target.

Design and Synthesis in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then elaborated or combined to generate more potent lead molecules.

This compound and its simple derivatives are well-suited for use in FBDD campaigns. The core pyridine (B92270) and fused imidazo[4,5-b]pyridine scaffolds represent privileged fragments that can be used to probe the binding sites of various proteins. The reactive handles on the this compound molecule allow for the straightforward synthesis of a library of diverse fragments.

The chlorine atom, for instance, can be used in fragment linking strategies, where two different fragments that bind to adjacent sites on a protein are connected. The amino groups can be used to grow the fragment by adding new chemical moieties to explore and exploit nearby binding pockets. The inherent "drug-like" properties of the pyridine ring system make these fragments attractive starting points for optimization into clinical candidates.

Development of Iron Chelators

The pyridine nucleus is a fundamental structural motif in the design of novel iron-chelating agents, which are crucial for treating iron overload diseases and have potential applications in cancer therapy. sci-hub.boxnih.govbenthamscience.com The nitrogen atom within the pyridine ring, along with other strategically placed functional groups, can effectively coordinate with iron ions. nih.gov While research has not exclusively focused on this compound itself, its structural features are highly relevant to the synthesis of potent chelators. The diamino groups on the pyridine ring provide additional coordination sites that can be exploited to create multidentate ligands capable of forming stable complexes with iron. nih.govresearchgate.net

The development of chelators often involves creating complex structures where coordinating groups are attached to a central scaffold. nih.gov For instance, researchers have synthesized chelators based on triaza macrocycle backbones decorated with 1-hydroxy-2(1H)-pyridinone coordinating groups, demonstrating the versatility of the pyridine structure in this field. nih.govresearchgate.net Structure-activity relationship studies on various pyridine-based thiosemicarbazones have shown that modifications to the pyridine ring and its substituents significantly impact the chelator's antiproliferative and redox activity. sci-hub.boxnih.gov The presence of the two amino groups and a reactive chloro group on this compound makes it an attractive precursor for synthesizing new families of iron chelators, where these functional groups can be modified to fine-tune the molecule's affinity and selectivity for iron. nih.gov

Utilization in Agrochemical Research and Development

This compound is a versatile intermediate compound with significant applications in the agrochemical sector. chemimpex.comguidechem.com The pyridine ring is a core component in a vast number of modern agrochemicals, including fungicides, herbicides, and insecticides, often referred to as a "chip" of the pesticide industry. chempanda.comchempanda.comagropages.com Compounds containing the pyridine moiety are known for their high efficacy, low toxicity to non-target organisms, and favorable environmental profiles. agropages.com The specific arrangement of amino and chloro substituents on the this compound backbone makes it a valuable building block for synthesizing more complex, biologically active molecules for crop protection. chemimpex.comnih.gov

The pyridine framework is integral to a range of selective herbicides. chempanda.com this compound serves as a precursor in the formulation of various crop protection agents designed to manage weed competition and enhance crop yields. chemimpex.com The development of effective herbicides often relies on identifying molecules that can selectively interfere with metabolic pathways unique to plants. The structure of this compound can be chemically modified to produce compounds that target these specific pathways. The introduction of substituents like the trifluoromethyl group onto the pyridine ring, for example, has been a successful strategy in developing potent agrochemicals. nih.gov While specific herbicides derived directly from this compound are not extensively detailed in public literature, its role as an intermediate is acknowledged in the broader context of synthesizing agrochemicals. chemimpex.comentrepreneur-cn.com

The most prominent application of pyridine derivatives in agrochemicals is in the development of insecticides. chempanda.comagropages.com Many modern insecticides, particularly neonicotinoids, are based on a pyridine chemical structure. chempanda.comnih.gov this compound is a key starting material for synthesizing such insecticidal compounds. chemimpex.comguidechem.com Research has demonstrated that various modifications of the pyridine ring lead to compounds with significant toxicity to a range of agricultural pests, including aphids and armyworms. nih.govnih.govresearchgate.net

For example, studies on related pyridine derivatives have shown potent insecticidal activity against pests like Aphis craccivora and Aphis gossypii. nih.govnih.govacs.org The efficacy of these compounds is often measured by their LC50 value, which represents the concentration required to kill 50% of the test population. The structural features of this compound, specifically the chloro and diamino groups, provide reactive sites for chemists to build more complex molecules that exhibit high insecticidal potency. chemimpex.com

Table 1: Insecticidal Activity of Selected Pyridine Derivatives Against Nymphs of Aphis craccivora This table presents data for compounds structurally related to this compound, illustrating the insecticidal potential of the pyridine chemical class.

| Compound ID | LC50 (mg/L) |

| 1c | 0.127 |

| 1d | 0.098 |

| 1f | 0.080 |

| Acetamiprid (Reference) | 0.045 |

Data sourced from a study on functionalized pyridine derivatives. nih.gov

The effectiveness of this compound as a precursor for crop protection agents stems from the ability of its derivatives to inhibit specific biological pathways in pests. chemimpex.com In the realm of insecticides, many pyridine-based compounds, such as neonicotinoids, function as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in the central nervous system of insects. chempanda.com This mode of action leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect. The unique structure of the insect nAChR compared to its mammalian counterpart provides a degree of selectivity, contributing to the lower toxicity of these insecticides to mammals. chempanda.com The diamine functionality of this compound is crucial for creating the necessary chemical architecture to interact with these specific biological targets.

Advances in Materials Science and Polymer Chemistry

Beyond its applications in life sciences and agrochemicals, this compound is also recognized for its role in the development of advanced materials. chemimpex.com The unique chemical properties conferred by its aromatic heterocyclic structure and reactive functional groups make it a candidate for incorporation into polymers and specialized coatings. chemimpex.com

The presence of two amino groups and a chlorine atom makes this compound a suitable monomer or grafting agent in polymerization reactions. These functional groups can react with other monomers to be integrated into a polymer backbone or attached as side chains. For example, research into pyridine-grafted copolymers has shown that incorporating pyridine moieties can introduce desirable properties into materials, such as antimicrobial activity and unique fluorescence characteristics. mdpi.com In one study, 2-amino, 3-cyanopyridine (B1664610) polymers were synthesized via a one-pot reaction, demonstrating a pathway for integrating pyridine derivatives into polymer structures. mdpi.com The diamine nature of this compound allows it to potentially act as a cross-linking agent or to form polymers like polyamides or polyimides, opening avenues for the creation of new materials with tailored thermal, mechanical, and electronic properties.

Versatility as a Building Block in Organic and Organometallic Synthesis

The arrangement of two amino groups adjacent to each other (an ortho-diamine) on the pyridine scaffold makes this compound an exceptionally useful building block for the synthesis of fused heterocyclic systems. This structural motif is a classic precursor for constructing five- or six-membered rings onto the pyridine core through cyclocondensation reactions.

A primary application is in the synthesis of pyrido[2,3-b]pyrazines. This is typically achieved by reacting this compound with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative. The reaction proceeds via a double condensation, where each amino group reacts with one of the carbonyl groups, leading to the formation of the pyrazine (B50134) ring fused to the pyridine backbone. These resulting pyrido[2,3-b]pyrazine (B189457) structures are of significant interest in medicinal chemistry and materials science due to their biological activities and unique photophysical properties. nih.govnih.gov

Similarly, reaction with α-haloketones or related reagents can lead to the formation of imidazo[2,3-b]pyridines, another important class of heterocyclic compounds. The synthesis involves the initial alkylation of one of the amino groups followed by an intramolecular cyclization. This versatility allows chemists to generate a diverse library of complex molecules from a single, readily available starting material. nih.govresearchgate.net

The table below summarizes some of the key heterocyclic systems that can be synthesized from this compound and the typical reagents required.

| Target Heterocyclic System | Reagent Type | Resulting Fused Ring |

| Pyrido[2,3-b]pyrazines | 1,2-Dicarbonyl compounds (e.g., glyoxal, benzil) | Pyrazine |

| Imidazo[2,3-b]pyridines | α-Haloketones, Aldehydes with an oxidizing agent | Imidazole |

| Pyrido[2,3-b] nih.govnih.govdiazepines | β-Dicarbonyl compounds (e.g., acetylacetone) | 1,4-Diazepine |

| Pyrido[2,3-b] nih.govnih.govthiadiazoles | Thionyl chloride or sulfur monochloride | 1,2,5-Thiadiazole |

The two adjacent nitrogen atoms of the amino groups in this compound provide an ideal geometry for acting as a bidentate chelating ligand in organometallic chemistry. These two donor atoms can coordinate to a single metal center, forming a stable five-membered ring, a structural feature that is highly favorable in coordination chemistry. This chelation enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands (the chelate effect).

As a ligand, this compound can coordinate with a wide variety of transition metals, including but not limited to palladium (Pd), platinum (Pt), ruthenium (Ru), rhodium (Rh), and rhenium (Re). rsc.org The electronic properties of the resulting organometallic complex can be fine-tuned by the substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atom and the pyridine ring itself can influence the electron density at the metal center, which in turn affects the complex's reactivity, catalytic activity, and spectroscopic properties.

Complexes derived from such ligands are investigated for numerous applications. For example, palladium(II) complexes bearing pyridine-based ligands are known to be effective catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. sigmaaldrich.com Ruthenium and rhodium complexes are widely studied for their catalytic roles in hydrogenation, transfer hydrogenation, and other transformations. The specific steric and electronic environment created by the this compound ligand could impart unique selectivity or activity in such catalytic cycles.

The table below outlines potential metal complexes and their prospective application areas.

| Metal Center | Potential Complex Geometry | Potential Application Area |

| Palladium (Pd) | Square Planar | Catalysis (e.g., cross-coupling reactions) |

| Platinum (Pt) | Square Planar | Anticancer agents, Materials Science |

| Ruthenium (Ru) | Octahedral | Catalysis (e.g., hydrogenation), Photovoltaics |

| Rhenium (Re) | Octahedral | Radiopharmaceuticals, Luminescent materials |

| Copper (Cu) | Tetrahedral or Square Planar | Catalysis, Bioinorganic Chemistry |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of the chemical shifts, coupling constants, and correlations in various NMR experiments allows for a complete assignment of the proton and carbon skeletons.

While specific experimental data for 6-chloropyridine-2,3-diamine is not widely published, extensive data is available for its isomer, 5-chloropyridine-2,3-diamine (B1270002). iucr.orgnih.gov This data, obtained in a DMSO-d₆ solvent, serves as an excellent reference for predicting the spectral characteristics of the 6-chloro isomer. iucr.orgnih.gov The primary difference lies in the position of the chlorine atom, which influences the electronic environment and, consequently, the chemical shifts of the nearby nuclei.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum, the chemical shifts of the protons are highly sensitive to their local electronic environment. For the pyridine (B92270) ring of this compound, two aromatic protons are expected. Based on the analysis of the isomeric 5-chloropyridine-2,3-diamine, which shows two doublets at approximately δ 6.69 and δ 7.21 ppm, similar signals are anticipated for the 6-chloro analogue. iucr.orgnih.gov

The two protons on the pyridine ring (at C4 and C5) would likely appear as doublets due to coupling with each other. The electron-withdrawing effect of the chlorine atom at the C6 position is expected to deshield the adjacent C5 proton, shifting it downfield. The amino groups (-NH₂) would typically appear as two broad singlets, as seen with the 5-chloro isomer which has broad signals at δ 4.99 and δ 5.55 ppm for the two amino groups. iucr.orgnih.gov The exact chemical shift can vary with concentration and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H4 | ~ 6.5 - 7.0 | d |

| H5 | ~ 7.0 - 7.5 | d |

| 2-NH₂ | ~ 5.0 - 6.0 | br s |

| 3-NH₂ | ~ 5.0 - 6.0 | br s |

Note: Predicted values are based on data for 5-chloropyridine-2,3-diamine and known substituent effects.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring. The spectrum of the 5-chloro isomer shows five signals at δ 116.58, 118.38, 131.32, 131.66, and 147.10 ppm. iucr.orgnih.gov

For the 6-chloro isomer, the carbon atom directly bonded to the chlorine (C6) would be significantly affected. The other carbons (C2, C3, C4, C5) would also experience shifts based on their proximity to the electron-withdrawing chlorine and electron-donating amino groups. The carbons bearing the amino groups (C2 and C3) are expected to be shifted upfield compared to unsubstituted pyridine, while the chlorinated carbon (C6) will be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~ 145 - 150 |

| C3 | ~ 130 - 135 |

| C4 | ~ 115 - 120 |

| C5 | ~ 118 - 125 |

| C6 | ~ 148 - 155 |

Note: Predicted values are based on data for 5-chloropyridine-2,3-diamine and known substituent effects.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a cross-peak would be expected between the signals of the H4 and H5 protons, confirming their adjacent relationship on the pyridine ring. uni.lu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. uni.lu It would be used to definitively link the H4 signal to the C4 signal and the H5 signal to the C5 signal, aiding in the assignment of the carbon spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₅H₆ClN₃), the calculated monoisotopic mass is 143.0250 Da. synquestlabs.comsigmaaldrich.comsigmaaldrich.com HRMS analysis, often using techniques like ESI, would be expected to find a protonated molecular ion [M+H]⁺ with an m/z value very close to the calculated 144.0323. uni.lu The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two prominent peaks separated by two mass units (e.g., at m/z 144 and 146 for the [M+H]⁺ ion), providing definitive evidence for the presence of a single chlorine atom.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally labile molecules like this compound. acs.org In ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺. rsc.org By increasing the energy within the mass spectrometer, fragmentation of this parent ion can be induced (tandem MS or MS/MS). The fragmentation pattern provides valuable structural information. Likely fragmentation pathways for the [M+H]⁺ ion of this compound would include the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN), which are common fragmentation products for amino-substituted heterocyclic compounds.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 5-Chloropyridine-2,3-diamine |

| Pyridine |

| Ammonia |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, these methods are crucial for confirming the presence of the amino groups, the pyridine ring, and the carbon-chlorine bond.

The IR spectrum is expected to show strong, sharp absorption bands corresponding to the N-H stretching vibrations of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. The presence of two distinct bands in this region would be indicative of the symmetric and asymmetric stretching modes of the -NH₂ groups. Bending vibrations for the amino groups (scissoring) are expected to appear around 1600 cm⁻¹.

Vibrations associated with the pyridine ring, including C=C and C=N stretching, are anticipated in the 1400-1650 cm⁻¹ fingerprint region. The C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹. The C-Cl stretching vibration is expected to produce a strong band in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and the C-Cl bond should produce distinct and measurable signals, aiding in a comprehensive vibrational analysis.

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 (Strong, Sharp) | Weak |

| Amine (-NH₂) | N-H Bend (Scissoring) | ~1600 (Variable) | Variable |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1650 (Multiple bands) | Strong |

| Pyridine Ring | C-H Stretch | >3000 (Medium) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the chromophoric pyridine ring, which is further influenced by the electron-donating amino groups and the electron-withdrawing chlorine atom.

The spectrum is expected to exhibit strong absorption bands corresponding to π→π* transitions, which are characteristic of aromatic systems. These high-energy transitions are typically observed in the 200-300 nm range. The presence of amino groups, which have non-bonding electrons (n), may also give rise to lower-energy n→π* transitions. These are often observed as weaker shoulders or bands at longer wavelengths (>300 nm) and can be sensitive to solvent polarity. The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are unique to the compound's electronic structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This method provides a direct verification of the empirical formula. For this compound, with a confirmed molecular formula of C₅H₆ClN₃, the theoretical elemental composition can be calculated based on its molecular weight of 143.57 g/mol . sigmaaldrich.comsigmaaldrich.com Experimental results from a sample must align closely with these theoretical values to confirm its elemental integrity and purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass Contribution ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 60.055 | 41.83% |

| Hydrogen | H | 1.008 | 6.048 | 4.21% |

| Chlorine | Cl | 35.453 | 35.453 | 24.70% |

| Nitrogen | N | 14.007 | 42.021 | 29.27% |

| Total | | | 143.577 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a published crystal structure for this compound was not found in the primary crystallographic databases, analysis of closely related isomers, such as 5-chloropyridine-2,3-diamine, provides insight into the likely structural features. nih.goviucr.org

If a suitable single crystal of this compound were analyzed, the technique would yield exact bond lengths, bond angles, and torsion angles. A key feature of interest would be the planarity of the pyridine ring and the orientation of the two amino groups and the chlorine atom. It is anticipated that the two ortho-amino groups would be slightly twisted out of the plane of the pyridine ring to minimize steric hindrance. nih.gov

Furthermore, the analysis would reveal the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding. It is highly probable that the amino groups and the pyridine nitrogen atom would participate in a network of intermolecular hydrogen bonds (N-H···N), which would govern the crystal packing. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

HPLC is the standard method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this analysis.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a nonpolar surface for interaction.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used for elution. The buffer, often containing a small amount of acid (e.g., formic acid or trifluoroacetic acid), helps to ensure sharp peak shapes by protonating the basic amine and pyridine nitrogen atoms.

Detection: Due to its aromatic nature, this compound can be readily detected using a UV detector set at one of its absorption maxima (e.g., ~254 nm or ~280 nm).

Under optimized conditions, a pure sample will yield a single major peak at a characteristic retention time. The presence of other peaks would indicate impurities, and their area percentage can be used to quantify the sample's purity.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is suitable for this compound due to its expected volatility.

In the GC portion, the compound is vaporized and separated from other volatile components based on its boiling point and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI).

The resulting mass spectrum provides two critical pieces of information:

The Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule and confirms its molecular weight. For C₅H₆ClN₃, the monoisotopic mass is 143.0250 g/mol . uni.lu The spectrum will also show a characteristic isotopic pattern for the M+2 peak at approximately one-third the intensity of the M+ peak, which is a definitive indicator of the presence of a single chlorine atom.

Fragmentation Pattern: The molecule breaks apart into smaller, charged fragments in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure and identify unknown impurities by comparing them to spectral libraries. Predicted collision cross-section values for various adducts can further aid in structural confirmation. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 144.03230 |

| [M+Na]⁺ | 166.01424 |

| [M-H]⁻ | 142.01774 |

| [M]⁺ | 143.02447 |

Data sourced from predicted values. uni.lu

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the molecular properties of 6-Chloropyridine-2,3-diamine derivatives. These methods are crucial for understanding the electronic characteristics that govern the reactivity and behavior of these compounds.

Density Functional Theory (DFT) Studies on Reaction Pathways

While direct DFT studies on the reaction pathways of this compound are not extensively documented in available literature, DFT calculations have been instrumental in understanding the properties of its subsequent products. For instance, in the synthesis of heterocyclic cations for DNA recognition, this compound is a key starting material for forming an azabenzimidazole core. nih.govacs.org DFT calculations, specifically using the B3LYP functional with a 6-31G* basis set, have been employed to optimize the geometry of these resulting azabenzimidazole structures. acs.org

These studies involve calculating the total and relative energies of different possible tautomeric forms of the final molecule, which provides crucial information about their stability. acs.org By comparing the optimized geometry of the azabenzimidazole core with other known DNA-binding motifs, researchers can clarify structural similarities and predict interaction capabilities, such as the potential for hydrogen bonding with GC base pairs in the DNA minor groove. nih.govacs.org

Molecular Orbital Analysis

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting the chemical reactivity and electronic transitions of a molecule. For derivatives of this compound, such as the imidazo[4,5-b]pyridine series, DFT has been used to calculate these frontier orbitals. mdpi.comnih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the molecule's kinetic stability and the energy required for intramolecular charge transfer. mdpi.comnih.gov A smaller energy gap suggests higher reactivity. In one study on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine hybrids, the HOMO orbitals were found to be distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, while the LUMO orbitals were centered on the imidazole (B134444) portion, indicating the pathway of charge transfer. nih.gov The Molecular Electrostatic Potential (MEP) map is another tool used to investigate reactive sites within the molecule. mdpi.com

Table 1: Frontier Molecular Orbital Energies for Exemplary Imidazo[4,5-b]pyridine Derivatives Note: The following data is illustrative of the types of calculations performed on derivatives and not on this compound itself. Data is sourced from studies on similar heterocyclic systems.

| Compound Derivative | HOMO (au) | LUMO (au) | Energy Gap (ΔE) (au) |

| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | -0.221 | -0.078 | 0.143 |

| 6-bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine | -0.213 | -0.081 | 0.132 |

| Ethyl 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine-3-carboxylate | -0.241 | -0.093 | 0.148 |

This table is generated based on representative data from theoretical studies on similar compound classes. mdpi.comnih.gov

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively applied to derivatives of this compound to understand their interactions with biological targets like enzymes and DNA.

Derivatives such as azabenzimidazoles have been docked into the minor groove of DNA sequences to model their binding affinity and specificity. acs.org These simulations can reveal crucial interactions, such as hydrogen bonds between the ligand and specific base pairs (e.g., G-C pairs) and electrostatic interactions with the phosphate (B84403) backbone of DNA. acs.org

In the context of enzyme inhibition, various imidazo[4,5-b]pyridine derivatives have been docked into the active sites of several key protein targets. These studies help in understanding the binding modes and identifying the key amino acid residues involved in the interaction.

Table 2: Summary of Molecular Docking Studies on Derivatives of this compound

| Derivative Class | Biological Target | Key Findings | Reference(s) |

| Azabenzimidazole Diamidines | DNA Minor Groove | Models predict hydrogen bonding to G-C base pairs, explaining sequence specificity. | nih.govacs.org |

| Imidazo[4,5-b]pyridines | Aurora A Kinase | Docking identified key structural requirements for potent inhibition. | nih.gov |

| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines | DprE1 (Tuberculosis) | Computational studies showed promising interactions with active site residues. | nih.gov |

| 6-Bromo-imidazo[4,5-b]pyridines | DHFR (Dihydrofolate Reductase) | Docking revealed π-π stacking and hydrogen bonding with key residues like Pro87 and Arg144. | mdpi.com |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential for optimizing the biological activity of a series of compounds. These models establish a mathematical relationship between the chemical structure and biological activity, guiding the design of more potent analogues.

For imidazo[4,5-b]pyridine derivatives, three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov In a study on Aurora A kinase inhibitors, robust CoMFA and CoMSIA models were developed for a series of sixty imidazo[4,5-b]pyridine derivatives. nih.gov These models demonstrated high predictive power, confirmed through external validation. nih.gov The 3D contour maps generated from these models provide a visual representation of how steric and electrostatic fields of the molecule influence its activity, thereby identifying key structural requirements for potency. nih.gov

Table 3: Statistical Results of a 3D-QSAR Study on Imidazo[4,5-b]pyridine Derivatives as Aurora A Kinase Inhibitors

| Model | r²cv (Cross-validated) | r² (Non-cross-validated) | r²pred (External validation) | F value |

| CoMFA | 0.774 | 0.975 | 0.933 | 462.6 |

| CoMSIA | 0.800 | 0.977 | 0.959 | 496.3 |

Data sourced from a 3D-QSAR study on imidazo[4,5-b]pyridine derivatives. nih.gov

In Silico Predictions of Biological Activity and ADMET Properties

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This helps to identify compounds with favorable pharmacokinetic profiles and reduce late-stage attrition.

For new series of 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives, computational tools like ADMETlab 2.0 have been used to evaluate their drug-likeness properties. nih.gov Furthermore, studies on other imidazo[4,5-b]pyridine derivatives have shown that computational analysis can predict good oral absorption, skin penetration, and membrane permeability, often correlated with the presence of specific atoms like halogens. mdpi.com These predictions are crucial for prioritizing which compounds should be advanced to more resource-intensive in vitro and in vivo testing.

Table 4: Examples of Predicted ADMET Properties for Imidazo[4,5-b]pyridine Derivatives Note: This table is illustrative and represents the types of properties evaluated for this class of compounds.

| Property | Predicted Outcome | Significance | Reference(s) |

| Drug-Likeness | Favorable | Indicates the compound has physicochemical properties consistent with known drugs. | nih.gov |

| Oral Absorption | Good | Suggests potential for oral bioavailability. | mdpi.com |

| Membrane Permeability | Good | Important for reaching intracellular targets. | mdpi.com |

| Blood-Brain Barrier Penetration | Variable | Can be predicted to design CNS-active or peripherally-restricted drugs. | N/A |

| Carcinogenicity | Non-carcinogenic | A critical parameter for safety assessment. | N/A |

Q & A

Q. What are the established synthetic routes for 6-Chloropyridine-2,3-diamine, and what reaction conditions are critical for yield optimization?

Methodological Answer : A common approach involves nucleophilic substitution of 2,6-dichloropyridine. For example, amination at the 3-position can be achieved using ammonia under controlled reflux conditions (60–80°C, 12–24 hrs in ethanol/water). Subsequent deprotection or reduction steps may refine the diamine structure. Key parameters include temperature control to minimize side reactions (e.g., over-amination) and solvent selection (polar aprotic solvents enhance nucleophilicity). Evidence from analogous syntheses highlights the use of Pd-catalyzed cross-coupling for introducing amino groups in chloropyridine systems .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Chloropyridine amination | NH₃, EtOH/H₂O, 70°C, 18 hrs | 65–75% |

| Reduction of nitro intermediates | H₂/Pd-C, MeOH, RT | >80% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer :

- 1H/13C NMR : Distinct aromatic proton signals (δ 6.8–7.5 ppm for pyridine protons) and amine protons (δ 4.5–5.5 ppm, broad). Coupling patterns between adjacent protons confirm substitution positions.